molecular formula C8H6Cl2O B1584055 2-Chlorophenylacetyl chloride CAS No. 51512-09-5

2-Chlorophenylacetyl chloride

Cat. No. B1584055
CAS RN: 51512-09-5
M. Wt: 189.04 g/mol
InChI Key: WIHSAOYVGKVRJX-UHFFFAOYSA-N
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Description

2-Chlorophenylacetyl chloride is an organic chemical compound with the chemical formula C8H6Cl2O . It belongs to the class of aromatic acyl chlorides . It is a yellow liquid and is often used for research and development.


Molecular Structure Analysis

The molecular formula of 2-Chlorophenylacetyl chloride is C8H6Cl2O . Its molecular weight is 189.04 g/mol . The IUPAC name is 2-(2-chlorophenyl)acetyl chloride . The InChI Key is WIHSAOYVGKVRJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chlorophenylacetyl chloride is a yellow liquid . It has a density of 1.3100 g/mL and a refractive index of 1.5480 to 1.55 . It has a specific gravity of 1.31 .

Scientific Research Applications

1. Stereospecificity of Chloride Ion Channels

2-Chlorophenylacetyl chloride derivatives, such as clofibric acid analogs, have been investigated for their ability to influence chloride ion flux in channels, showing a strong dependency on the absolute configuration of the molecules. This research suggests the existence of a stereospecific binding site or receptor in the chloride channel of skeletal muscle membranes (Bettoni et al., 1987).

2. Environmental Treatment

Studies on the wet oxidation of 2-chlorophenol in aqueous solutions have been conducted to understand the effectiveness of this process in decontaminating water. The research evaluated variables like temperature, oxygen partial pressure, and initial concentration of 2-chlorophenol, finding significant rates of 2-chlorophenol disappearance and total organic carbon removal (Poulopoulos et al., 2007).

3. Photodegradation Pathways

Research on pentachlorophenol photodegradation has shown that the chlorine in these compounds can be completely mineralized to produce chloride ions. The study revealed intermediates and provided experimental proof supported by density functional theory (Suegara et al., 2005).

4. UV Induced Degradation of Herbicides

Investigations into the degradation of herbicides like 2,4-dichlorophenoxyacetic acid under UV light provide insights into the photoreactor-based degradation process. The study explored various parameters such as light intensity, exposure time, and solvent effects (Kundu et al., 2005).

5. Adsorption on Colloidal Silica

Studies on the interaction of 2-chlorophenol with silica surfaces have demonstrated adsorption behavior, indicating environmental retention characteristics. The research showed that adsorption of 2-chlorophenol on silica surfaces followed first-order kinetics, suggesting multilayer formation through capillary condensation (Jayarathna et al., 2019).

6. Catalytic Decomposition Studies

The catalytic decomposition of compounds like hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons has been researched, indicating the potential for environmental decontamination applications (Huang et al., 2003).

7. P-Chlorophenol Oxidation Characteristics

Investigations into the Fenton oxidation of p-chlorophenol have helped develop mechanistic models representing this process, offering insights into the effects of pH, iron, hydrogen peroxide levels, and p-chlorophenol concentration on the decomposition process (Kwon et al., 1999).

8. Artificial Intelligence in Adsorption Processes

Safety And Hazards

2-Chlorophenylacetyl chloride is harmful if swallowed and causes serious eye damage and severe skin burns . Contact with water liberates toxic gas . It should be stored in a dry place in a closed container . If swallowed, rinse mouth and do not induce vomiting . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(2-chlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSAOYVGKVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199489
Record name Acetyl chloride, 2-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenylacetyl chloride

CAS RN

51512-09-5
Record name Acetyl chloride, 2-(2-chlorophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl chloride, 2-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorophenylacetyl Chloride
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Synthesis routes and methods I

Procedure details

To 2-chlorophenylacetic acid (0.44 g) is added thionyl chloride (15 ml), and the mixture is stirred at room temperature for 2 hours. Thionyl chloride is distilled off, and the resultant is further distilled off by subjecting twice to azeotrophy with toluene. The resulting residue is dissolved in dichloromethane (10 ml). Separately, to a solution of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine (0.40 g) in dichloromethane is added triethylamine (0.36 ml) under ice-cooling, and thereto is added dropwise the above obtained 2-(2-chlorophenyl)acetyl chloride solution. After addition, the mixture is stirred at room temperature for one hour, washed twice with water, dried over magnesium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent; chloroform:methanol=200:1), and recrystallized from methanol/diethyl ether to give 5-dimethylamino-1-{4-[2-(2-chlorophenyl)acetylamino]benzoyl}-2,3,4,5-tetrahydro-1H-benzazepine (0.29 g) as white powder, mp. 187°-189° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

15 ml of thionyl chloride was added to 0.44 g of 2-chlorophenylacetic acid. The mixture was stirred at room temperature for 2 hours. The reaction mixture was subjected to distillation to remove the remaining thionyl chloride and then to azeotropy with toluene twice to completely remove the thionyl chloride. The residue was dissolved in 10 ml of dichloromethane. 0.36 ml of triethylamine was added, with ice-cooling, to a dichloromethane solution containing 0.40 g of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzoazepine. Thereto was dropwise added the above obtained 2-(2-chlorophenyl)acetyl chloride solution. The resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was water-washed twice, then dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (elutant: chloroform/methanol=200/1) and then recrystallized from methanol-diethyl ether to obtain 0.29 g of 5-dimethylamino-1-{4-[2-(2-chlorophenyl)acetylamino]benzoyl}-2,3,4,5-tetrahydro-1H-benzoazepine.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Oxalyl chloride (38 ml) and a few drops of N,N-dimethylformamide was added to a solution of (2-chlorophenyl)acetic acid (50 g) in CH2Cl2 (300 ml). The mixture was stirred at room temperature for 3 hours, and then concentrated under reduced pressure. The residue was distilled under reduced pressure to give (2-chlorophenyl)acetyl chloride (41.24 g) as an oil.
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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